3-Ethoxy-4-ethoxycarbonylphenylacetic acid
Overview
Description
3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a chemical compound that has been identified as a key intermediate in the synthesis of repaglinide, an oral hypoglycemic agent used to treat diabetes . The compound has been the subject of various studies aiming to develop efficient and cost-effective synthetic routes due to its significance in the pharmaceutical industry.
Synthesis Analysis
Several methods have been developed for the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid. One approach involves a two-step process starting from 2-hydroxy-4-methylbenzoic acid, which is first alkylated and then subjected to carboxylation to yield the desired compound with improved yield and purity . Another method starts from 3-hydroxyphenylacetic acid and includes steps such as esterification, formylation, oxidation, etherification, and selective hydrolysis, with the reaction conditions optimized for better yield and fewer environmental problems . A third synthesis route uses 4-methylsalicylic acid, which undergoes simultaneous esterification and etherification, followed by carboxylation and selective hydrolysis .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various techniques such as X-ray crystallography, spectroscopy, and quantum chemical calculations . These studies have revealed that intramolecular and intermolecular interactions, including hydrogen bonding and carbonyl-carbonyl contacts, play a significant role in the stabilization of the crystal structure. The methoxy group, in particular, has been found to participate in intermolecular interactions as an acceptor, contributing to the stabilization of the compound .
Chemical Reactions Analysis
The chemical reactivity of 3-ethoxy-4-ethoxycarbonylphenylacetic acid and its related compounds can be inferred from studies on similar molecules. For instance, the synthesis of various phenylacetic acid derivatives has been explored, with reactions including etherification, carboxylation, and hydrolysis being common steps in their preparation . These reactions are influenced by factors such as reaction temperature, solvent, and substrate ratios, which have been optimized in different studies to achieve the desired products with high yield and purity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-ethoxy-4-ethoxycarbonylphenylacetic acid are not detailed in the provided papers, general properties of phenylacetic acid derivatives can be discussed. These compounds typically exhibit varied solubility in organic solvents and may show different melting points depending on their molecular structure. The presence of ethoxy and ethoxycarbonyl groups in the molecule is likely to affect its polarity and hence its solubility in polar solvents. The synthesis and characterization of these compounds often involve techniques such as FTIR, NMR, HRMS, and DSC to confirm their structure and purity .
Scientific Research Applications
Phototrigger Application : It serves as a novel phototrigger extending the absorption range of the p-hydroxyphenacyl chromophore (Conrad, Givens, Weber, & Kandler, 2000).
Intermediate in Drug Synthesis : This compound is a key intermediate for synthesizing repaglinide, an oral hypoglycemic agent. Its efficient and cost-effective synthesis is crucial for the drug's production (Salman, Babu, Ray, Biswas, & Kumar, 2002).
Use in Liposomal Constructs for Immunization : Derivatives of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid can be incorporated into liposomal constructs for immunization with synthetic peptides, playing a role in antigen presentation by competent cells (Frisch, Boeckler, & Schuber, 1996).
Improved Synthesis Method : A new method for its synthesis makes scale-up easier and reduces environmental problems. This is particularly relevant for its use as an intermediate in antidiabetic drugs (Zhang, Liu, Niu, Fu, Yang, Song, & Zhao, 2016).
Arylation of Indoles : 3-ethoxy-2-phenylbenzoic acid, a related compound, provides superior yield and selectivity for direct arylation of indoles with bromobenzenes, indicating potential applications in organic chemistry (Pi, Lu, Liu, Lu, Xiao, Fu, & Guimond, 2018).
Future Directions
properties
IUPAC Name |
2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGSESBEJUHCES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80244066 | |
Record name | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80244066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |
CAS RN |
99469-99-5 | |
Record name | 3-Ethoxy-4-(ethoxycarbonyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99469-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099469995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80244066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-ethoxy-4-carboxymethylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzeneacetic acid, 3-ethoxy-4-(ethoxycarbonyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHOXY-4-ETHOXYCARBONYLPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG6C71LIOD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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